Benzyloxy-(2,2-dimethyl-[1,3]dioxolan-4-YL)-acetaldehyde
Description
Benzyloxy-(2,2-dimethyl-[1,3]dioxolan-4-YL)-acetaldehyde (CAS: 125512-36-9) is a specialized organic compound characterized by a dioxolane ring system fused with a benzyloxy-acetaldehyde moiety. Its systematic IUPAC name is 2-benzyloxy-2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde, and it is also referenced under identifiers such as NSC688890, DTXSID80333267, SCHEMBL8743570, and AKOS015965638 . The compound features a 2,2-dimethyl-1,3-dioxolane group, a common protecting group for diols in organic synthesis, and a benzyloxy-acetaldehyde chain, which may serve as a reactive aldehyde intermediate.
Properties
IUPAC Name |
2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-phenylmethoxyacetaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-14(2)17-10-13(18-14)12(8-15)16-9-11-6-4-3-5-7-11/h3-8,12-13H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIFPWKJAXINAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(C=O)OCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333267 | |
| Record name | BENZYLOXY-(2,2-DIMETHYL-[1,3]DIOXOLAN-4-YL)-ACETALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125512-36-9 | |
| Record name | BENZYLOXY-(2,2-DIMETHYL-[1,3]DIOXOLAN-4-YL)-ACETALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chemical Properties
| Property | Value |
|---|---|
| CAS No. | 125512-36-9 |
| Molecular Formula | C14H18O4 |
| Molecular Weight | 250.29 g/mol |
| IUPAC Name | 2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-phenylmethoxyacetaldehyde |
Synthesis Conditions
| Step | Reaction Conditions | Yield |
|---|---|---|
| Transketalization | Acid catalyst, reflux | 70-80% |
| Benzyloxy Protection | Benzyloxy chloride, base | 85-90% |
| Deprotection | Hydrogenation, Pd/C | 90-95% |
Purification Methods
| Method | Solvent System | Yield |
|---|---|---|
| Column Chromatography | Hexane/EtOAc | 80-90% |
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation to form carboxylic acid derivatives. Common oxidizing agents include:
| Reagent | Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | Aqueous acidic conditions | Benzyloxy-dioxolane-carboxylic acid | 76–92% | |
| CrO₃ | Jones oxidation | Ketone intermediates | N/A |
Oxidation with KMnO₄ proceeds via a two-electron mechanism, converting the aldehyde to a carboxyl group while preserving the dioxolane ring.
Reduction Reactions
The aldehyde moiety is reduced to primary alcohols using hydride donors:
| Reagent | Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | Dry THF, 0°C→RT | Benzyloxy-dioxolane-ethanol | 85–90% | |
| NaBH₄ | Methanol, RT | Partial reduction (minor pathway) | 40–50% |
Selectivity for aldehyde reduction over dioxolane ring opening is achieved with LiAlH₄ under anhydrous conditions.
Nucleophilic Additions
The aldehyde participates in nucleophilic additions:
| Nucleophile | Conditions | Product | Stereochemical Outcome | Source |
|---|---|---|---|---|
| Grignard reagents | Et₂O, −78°C | Secondary alcohols | Racemic mixture | |
| Amines | RT, catalytic AcOH | Imine derivatives | Dependent on amine |
Grignard additions proceed via a tetrahedral intermediate, with steric hindrance from the dioxolane ring influencing regioselectivity.
Acid-Catalyzed Ring-Opening Reactions
The dioxolane ring undergoes hydrolysis under acidic conditions:
| Acid | Conditions | Product Formed | Reaction Mechanism | Source |
|---|---|---|---|---|
| HCl (1M) | H₂O/THF, 50°C | Benzyloxy-acetaldehyde diol | SN1-type cleavage | |
| p-TsOH | Acetone, reflux | Ketal-protected intermediates | Transketalization |
Ring-opening kinetics are influenced by the steric protection of the 2,2-dimethyl groups, requiring harsh conditions for complete hydrolysis .
Hydrogenation Reactions
Selective hydrogenation of the benzyloxy group:
| Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Pd/C (5%) | H₂ (8 psi), MeOH, 3h | Debenzylated dioxolane-aldehyde | 92% | |
| Raney Ni | H₂, EtOH, RT | Partial deprotection | 65% |
Hydrogenation preserves the aldehyde functionality while removing the benzyl protecting group .
Transketalization Reactions
Used in synthetic routes to modify the dioxolane ring:
Transketalization with Dowex 50W X8 resin enables scalable synthesis of racemic intermediates, while chiral resolution with (S)-phenylethylamine achieves >99% enantiomeric excess .
Reaction Optimization Data
Key findings from diastereomeric salt formation studies ( ):
| Entry | Chiral Amine | Solvent System | Temp. | de (%) | Yield |
|---|---|---|---|---|---|
| 4 | (S)-Phenylethylamine | Acetonitrile → EtOAc/IPA (3:1) | 70°C→RT | ≥99 | 32% |
| 5 | (R)-Phenylethylamine | Acetonitrile → EtOAc/IPA (3:1) | 70°C→RT | ≥99 | 28% |
Double solvent systems enhance diastereomeric excess (de) by selectively precipitating enantiopure salts .
Mechanistic Insights
-
Dioxolane Stability : The 2,2-dimethyl groups impart steric protection, requiring strong acids (e.g., HCl) or prolonged heating for ring-opening .
-
Stereoelectronic Effects : The benzyloxy group directs nucleophilic additions to the aldehyde via conjugation with the π-system.
This compound’s dual reactivity makes it valuable for synthesizing chiral building blocks in pharmaceuticals and complex organic molecules .
Scientific Research Applications
Scientific Research Applications
Benzyloxy-(2,2-dimethyl-[1,3]dioxolan-4-YL)-acetaldehyde is notable for its potential applications in synthetic organic chemistry and biological research because of its unique structural features and reactivity profiles.
Synthesis
The synthesis of this compound typically involves several steps and may utilize flow microreactor systems for enhanced efficiency and scalability. Acetals, like this compound, are frequently used as protecting groups for carbonyl groups in organic synthesis because of their stability towards hydrolysis by bases .
Reactivity
Common reagents used in reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Comparable Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)-acetaldehyde | Lacks benzyloxy group | Simpler structure; potential for different reactivity |
| Benzyloxy-acetaldehyde | Contains only the acetaldehyde and benzyloxy groups | More straightforward synthesis; less steric hindrance |
| 2-Benzyloxyethanol | Contains a benzyloxy group but lacks dioxolane structure | Different functional group positioning |
Mechanism of Action
The mechanism of action of Benzyloxy-(2,2-dimethyl-[1,3]dioxolan-4-YL)-acetaldehyde involves its reactivity towards various chemical reagents. The benzyloxy group can act as a leaving group in substitution reactions, while the dioxolane ring provides stability to the molecule. The aldehyde group is reactive towards nucleophiles and oxidizing agents, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Key Observations :
- The (S)-2-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)acetaldehyde isomer highlights stereochemical variations, which could influence chiral selectivity in synthesis .
Stereochemical Considerations
- Enantiomers like (R)-2-(benzyloxy)-2-[(R)-2,2-dimethyl-1,3-dioxolan-4-yl]acetaldehyde () underscore the importance of stereochemistry in reactivity and biological activity. The main compound’s unspecified stereochemistry in limits direct comparison but highlights the need for chiral resolution in applications .
Physicochemical Properties
- Spectroscopic Data : Infrared (IR) and nuclear magnetic resonance (NMR) data for analogs (e.g., ) suggest characteristic peaks for dioxolane (C-O-C), benzyloxy (Ar-O), and aldehyde (CHO) groups.
Biological Activity
Benzyloxy-(2,2-dimethyl-[1,3]dioxolan-4-YL)-acetaldehyde (CAS: 125512-36-9) is a compound with significant potential in medicinal chemistry, particularly due to its structural features that may confer various biological activities. This article explores its biological activity based on available research findings, including antibacterial and antifungal properties.
- Molecular Formula : C14H18O4
- Molar Mass : 250.29 g/mol
- Structural Features : The compound contains a dioxolane ring, which is known for its stability and utility in organic synthesis.
Biological Activity Overview
Recent studies have highlighted the biological activity of various 1,3-dioxolane derivatives, including this compound. The following sections summarize key findings regarding its antibacterial and antifungal activities.
Antibacterial Activity
A series of studies have investigated the antibacterial properties of dioxolane derivatives. In one study, several compounds were synthesized and tested against common bacterial strains:
| Bacterial Strain | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Excellent activity | 625–1250 µg/mL |
| Staphylococcus epidermidis | Significant activity | Not specified |
| Enterococcus faecalis | Moderate activity | 625 µg/mL |
| Pseudomonas aeruginosa | High activity | Not specified |
| Escherichia coli | No activity | N/A |
The results indicated that this compound exhibits promising antibacterial effects against certain Gram-positive bacteria, particularly Staphylococcus aureus and Staphylococcus epidermidis .
Antifungal Activity
In addition to its antibacterial properties, the compound has been evaluated for antifungal activity:
| Fungal Strain | Activity | MIC |
|---|---|---|
| Candida albicans | Significant antifungal activity | Not specified |
All tested dioxolane derivatives showed notable antifungal activity against Candida albicans, indicating their potential as antifungal agents .
Case Studies and Research Findings
- Synthesis and Characterization : A study focused on synthesizing various 1,3-dioxolane derivatives through reactions involving salicylaldehyde and diols. The resulting compounds were characterized using spectroscopic methods (NMR, MS) and exhibited diverse biological activities .
- Comparative Analysis of Enantiomers : Research comparing enantiomeric forms of dioxolanes revealed that specific configurations significantly impact biological activity. This highlights the importance of stereochemistry in drug design .
- Mechanism of Action : While specific mechanisms for this compound are not fully elucidated, similar compounds have shown that the dioxolane structure can enhance interaction with bacterial cell membranes or inhibit essential metabolic pathways .
Q & A
Q. What are the standard synthetic routes for Benzyloxy-(2,2-dimethyl-[1,3]dioxolan-4-YL)-acetaldehyde?
The compound is typically synthesized via oxidation of a protected alcohol precursor. For example, (S)-2-(2,2-dimethyl-[1,3]dioxolan-4-yl)-acetaldehyde was prepared by oxidizing the corresponding alcohol with pyridinium chlorochromate (PCC) in dry dichloromethane over activated molecular sieves. The reaction proceeds at room temperature for 2 hours, yielding the aldehyde in 76% after purification . Similar methodologies can be adapted, substituting benzyloxy-protected starting materials.
Q. How is the compound characterized spectroscopically?
Key techniques include H NMR, C NMR, and HRESIMS. For instance, H NMR of a related aldehyde shows distinct signals: a singlet at δ 9.80 ppm (aldehyde proton), multiplets for the dioxolane ring protons (δ 4.53–3.58 ppm), and methyl groups (δ 1.41–1.36 ppm). C NMR confirms the carbonyl carbon at δ 200.22 ppm and the dioxolane carbons at δ 109.46–25.84 ppm. HRESIMS provides molecular ion validation (e.g., [M + Na] at m/z 167.0679) .
Q. What are common functional group transformations involving the acetaldehyde moiety?
The aldehyde group participates in nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., formation of hydrazones or oximes). For example, hydrazide intermediates derived from dioxolane-containing aldehydes can be cyclized to triazole derivatives using NaOH in ethanol, as demonstrated in the synthesis of (±)-5-(2,2-dimethyl-[1,3]dioxolan-4-yl)-4H-[1,2,4]triazole-3-thiol .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives of this compound?
Low yields (e.g., 16% in a dione synthesis ) may arise from side reactions or inefficient purification. Optimization strategies include:
- Catalyst screening : Using alternative oxidizing agents (e.g., Dess-Martin periodinane) instead of PCC.
- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve reactivity for cyclization steps.
- Reaction monitoring : TLC or in-situ IR to track intermediate formation and minimize over-oxidation .
Q. How to resolve contradictions in spectroscopic data for structurally similar derivatives?
Discrepancies in NMR or IR spectra (e.g., shifts due to stereochemistry or solvent effects) require:
Q. What strategies are employed to study the compound’s reactivity under varying conditions?
Advanced mechanistic studies involve:
Q. How is the compound utilized in multicomponent reactions for complex molecule synthesis?
The aldehyde serves as a key electrophile in Ugi or Passerini reactions. For example, coupling with amines and isocyanides generates α-acyloxy amides. A reported method combines substituted benzaldehydes with hydrazides and thiocyanate to form triazole-thiols, leveraging the dioxolane ring’s stability under acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
